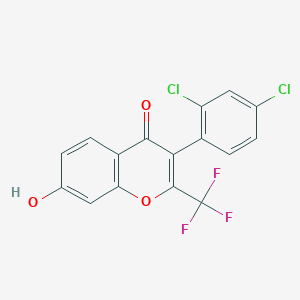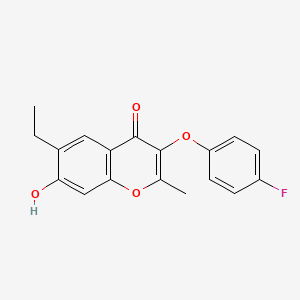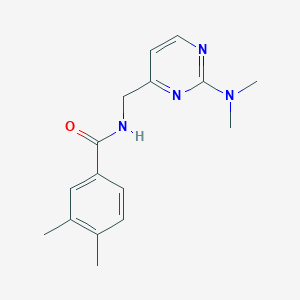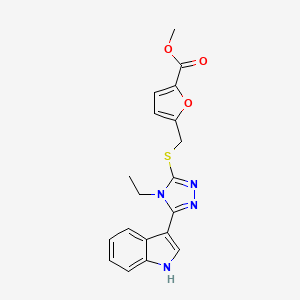
3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of heterocyclic compound. The molecule contains a 2,4-dichlorophenyl group, a hydroxy group, and a trifluoromethyl group attached to the chromen-4-one core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused six-membered benzene and pyrone rings of the chromen-4-one core. The 2,4-dichlorophenyl, hydroxy, and trifluoromethyl groups would be attached at the 3rd, 7th, and 2nd positions of the chromen-4-one core, respectively .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the hydroxy group might be involved in hydrogen bonding, and the dichlorophenyl and trifluoromethyl groups could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the hydroxy group could make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural elucidation of compounds related to "3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one". For instance, the crystal structure of a closely related compound, "3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one", was determined, highlighting the compound's crystallization in the monoclinic crystal system and the formation of linear chains in the crystallographic c-axis due to π-π stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Transformations
Various studies have focused on the chemical reactions and transformations of chromen-4-one derivatives. A novel synthesis approach for "3-((trifluoromethyl)thio)-4H-chromen-4-one" was developed, using AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ, showcasing the compound's reactivity under mild conditions and its insensitivity to air and moisture (Xiang & Yang, 2014).
Catalytic Properties and Synthetic Applications
The catalytic properties of novel polystyrene-supported catalysts were explored in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the catalysts' efficiency and potential for environmentally friendly synthesis processes (Alonzi et al., 2014).
Oxidation Chemistry and Functionalization
The oxidation chemistry of chromene-annulated chlorins was investigated, revealing the compound's versatility in undergoing various oxidation conditions, leading to a better understanding of chlorins' chemistry and suggesting potential applications as chemosensors due to functionalities susceptible to nucleophilic attack (Hewage, Zeller, & Brückner, 2017).
Antimicrobial Activity
The compound "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile" was synthesized and showed promising antimicrobial activities, suggesting the potential of chromene derivatives in developing new antimicrobial agents (Okasha et al., 2022).
将来の方向性
The future directions for this compound would depend on its intended use and effectiveness. If it shows promise in preliminary studies, it could be further developed and optimized. Potential applications could be in the field of medicinal chemistry, materials science, or as a synthetic intermediate .
作用機序
Target of action
Compounds with similar structures, such as dichlorophenyl-substituted compounds, have been shown to have activity against various targets, including enzymes and receptors .
Biochemical pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl2F3O3/c17-7-1-3-9(11(18)5-7)13-14(23)10-4-2-8(22)6-12(10)24-15(13)16(19,20)21/h1-6,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBTMULPSZYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)
![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)

![N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]-2-phenylacetamide](/img/structure/B2936526.png)
amine hydrochloride](/img/no-structure.png)

![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)
![ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936535.png)
![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)


